Tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate
CAS No.: 1211539-11-5
Cat. No.: VC2850945
Molecular Formula: C12H22N2O2
Molecular Weight: 226.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1211539-11-5 |
|---|---|
| Molecular Formula | C12H22N2O2 |
| Molecular Weight | 226.32 g/mol |
| IUPAC Name | tert-butyl 1,2,3,4a,5,6,7,7a-octahydrocyclopenta[b]pyrazine-4-carboxylate |
| Standard InChI | InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-7-13-9-5-4-6-10(9)14/h9-10,13H,4-8H2,1-3H3 |
| Standard InChI Key | DTQFSFGKCIRARX-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCNC2C1CCC2 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCNC2C1CCC2 |
Introduction
Chemical Structure and Identification
Molecular Identity and Nomenclature
Tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate is identified by multiple CAS registry numbers, including 1211539-11-5 and 2305079-60-9, reflecting potential stereoisomeric variations . The compound has a European Community (EC) Number of 869-271-8 and is formally recognized by the IUPAC name tert-butyl 1,2,3,4a,5,6,7,7a-octahydrocyclopenta[b]pyrazine-4-carboxylate . This systematic nomenclature precisely identifies the structural arrangement of atoms within the molecular framework.
Structural Characteristics
The compound consists of a bicyclic system where a pyrazine ring (six-membered heterocycle containing two nitrogen atoms) is fused with a cyclopentane ring. A distinguishing feature is the tert-butyloxycarbonyl (Boc) group attached to one of the nitrogen atoms in the pyrazine ring, which serves as a protecting group commonly used in organic synthesis . The specific fusion pattern and the presence of the Boc group contribute to the compound's unique steric and electronic properties.
Physical and Chemical Properties
Tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate has a molecular formula of C12H22N2O2 and a molecular weight of 226.32 g/mol . The compound contains two nitrogen atoms that can potentially serve as hydrogen bond acceptors, while the carbonyl oxygen in the Boc group provides additional sites for intermolecular interactions.
Table 1: Physical and Chemical Properties of Tert-butyl Octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate
Stereochemistry and Conformational Analysis
Stereoisomeric Forms
Biological Activity and Research Applications
Research Applications
This compound has several potential applications in chemical and pharmaceutical research:
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As a building block in medicinal chemistry for developing novel bioactive compounds
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As an intermediate in the synthesis of more complex molecular structures
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As a scaffold for structure-activity relationship (SAR) studies
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As a tool for investigating the biological significance of stereochemistry in bicyclic pyrazine derivatives
Comparative Analysis with Structurally Related Compounds
Structural Analogs
Structurally related compounds include tert-Butyl 4-cyclopentylpiperazine-1-carboxylate (CAS: 749800-44-0) , which differs in having a non-fused piperazine ring with a cyclopentyl substituent rather than a fused bicyclic system.
Table 2: Comparison of Tert-butyl Octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate with Related Compounds
Structure-Activity Relationship Considerations
The structural differences between these compounds likely influence their pharmacological profiles and potential biological activities. Specifically:
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The fused ring system in tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate creates a more rigid three-dimensional structure compared to the non-fused analogs
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The spatial arrangement of nitrogen atoms differs between the fused bicyclic system and the piperazine derivatives, potentially affecting binding interactions with biological targets
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The cyclopentane fusion constrains the conformation of the heterocyclic ring, which may enhance selectivity for specific receptors or enzymes
Future Research Directions
Synthetic Methodology Development
The bicyclic framework presents opportunities for developing novel synthetic methodologies:
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Stereoselective approaches to accessing specific isomers
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Green chemistry approaches to more efficient synthesis
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Scale-up strategies for practical laboratory and industrial preparation
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